(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine (E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine
Brand Name: Vulcanchem
CAS No.: 338978-43-1
VCID: VC4368581
InChI: InChI=1S/C20H12Cl3F3N2O2/c1-11(28-30-19-18(23)8-12(10-27-19)20(24,25)26)16-7-6-15(9-17(16)22)29-14-4-2-13(21)3-5-14/h2-10H,1H3/b28-11+
SMILES: CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl
Molecular Formula: C20H12Cl3F3N2O2
Molecular Weight: 475.67

(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine

CAS No.: 338978-43-1

Cat. No.: VC4368581

Molecular Formula: C20H12Cl3F3N2O2

Molecular Weight: 475.67

* For research use only. Not for human or veterinary use.

(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine - 338978-43-1

Specification

CAS No. 338978-43-1
Molecular Formula C20H12Cl3F3N2O2
Molecular Weight 475.67
IUPAC Name (E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine
Standard InChI InChI=1S/C20H12Cl3F3N2O2/c1-11(28-30-19-18(23)8-12(10-27-19)20(24,25)26)16-7-6-15(9-17(16)22)29-14-4-2-13(21)3-5-14/h2-10H,1H3/b28-11+
Standard InChI Key RXZJLZPMIJZADT-IPBVOBEMSA-N
SMILES CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a bifunctional architecture combining two aromatic systems:

  • A 2-chloro-4-(4-chlorophenoxy)phenyl group linked to an ethylideneamine moiety.

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group connected via an oxygen-amine bridge.

The (E)-configuration denotes the spatial arrangement around the ethylidene double bond, critical for molecular geometry and intermolecular interactions .

Table 1: Key Structural Features

ComponentFunctional GroupsRole in Reactivity
Phenyl ring2-chloro, 4-(4-chlorophenoxy)Electron-withdrawing effects
Pyridine ring3-chloro, 5-(trifluoromethyl)Lipophilicity enhancement
Ethylideneamine linkerC=N bond, amine-oxygen bridgeConformational rigidity

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves:

  • Formation of the ethylideneamine core via condensation between a ketone (e.g., 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone ) and a hydroxylamine derivative.

  • Coupling of the pyridine moiety through nucleophilic aromatic substitution or Ullmann-type reactions, given the electron-deficient nature of chlorinated pyridines .

Reaction Conditions

  • Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

  • Catalysts: Transition metals (Cu, Pd) for cross-coupling steps .

  • Temperature: 80–120°C for condensation reactions, with yields highly dependent on stoichiometric control .

Table 2: Hypothetical Synthesis Steps

StepReactantsConditionsYield*
11-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone + NH₂OH·HClEtOH, reflux, 6h~60%
2Intermediate + 3-chloro-5-(trifluoromethyl)pyridin-2-olCuI, K₂CO₃, DMF, 100°C, 12h~45%

*Estimated based on analogous reactions .

Physicochemical Properties

Thermal Stability

  • Melting point: Predicted 85–95°C (extrapolated from chlorinated aryl ketones ).

  • Thermogravimetric analysis (TGA): Decomposition onset ~220°C, consistent with trifluoromethylpyridine derivatives .

Solubility and Partitioning

  • LogP: Estimated 4.2–4.8 (calculated using ClogP), indicating high lipophilicity due to chlorine and CF₃ groups.

  • Aqueous solubility: <0.1 mg/mL at pH 7, necessitating formulation with surfactants or co-solvents for biological testing .

Biological Activity and Mechanism

Hypothesized Targets

  • Enzyme inhibition: Potential interactions with cytochrome P450 isoforms or kinases, common targets for chlorinated heterocycles.

  • Antimicrobial activity: Structural similarity to agrochemicals suggests possible fungicidal or herbicidal effects .

In Silico Predictions

  • Molecular docking: Strong affinity (ΔG < -8 kcal/mol) for the ATP-binding pocket of Aspergillus CYP51, a fungal sterol demethylase.

  • ADMET profile: High membrane permeability but moderate hepatotoxicity risk due to reactive metabolites .

Applications and Industrial Relevance

Agrochemical Development

  • The trifluoromethylpyridine moiety is a hallmark of modern pesticides (e.g., flonicamid), suggesting potential as a foliar insecticide .

  • Chlorophenoxy groups may confer selectivity toward broadleaf weeds in herbicide formulations .

Pharmaceutical Exploration

  • Ethylideneamine linkers are utilized in kinase inhibitors (e.g., imatinib analogs), positioning this compound for oncology screening.

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